molecular formula C12H14Cl3NO B1611627 (3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 64638-17-1

(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No. B1611627
CAS RN: 64638-17-1
M. Wt: 294.6 g/mol
InChI Key: UKWAMYCXWLQTBC-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride, also known as DPCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPCM has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.

Mechanism Of Action

The exact mechanism of action of (3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride is not fully understood, but it is thought to act as a dopamine reuptake inhibitor, blocking the reuptake of dopamine and increasing its concentration in the synaptic cleft. This can lead to increased dopamine signaling and a range of physiological and behavioral effects.

Biochemical And Physiological Effects

(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and altered levels of neurotransmitters such as dopamine and norepinephrine. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, which plays a role in stress response.

Advantages And Limitations For Lab Experiments

(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride has several advantages as a tool for scientific research, including its ability to selectively target dopamine signaling pathways and its relatively low toxicity. However, it also has some limitations, including its potential for abuse and its effects on other neurotransmitter systems.

Future Directions

There are many potential future directions for research on (3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride, including its use as a tool for studying the mechanisms of drug addiction and withdrawal, its potential as a treatment for depression and other psychiatric disorders, and its use in the development of new drugs targeting the dopamine system. Further research is needed to fully understand the mechanism of action of (3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride and its potential applications in scientific research.

Scientific Research Applications

(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the function of the central nervous system. It has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, and has been used to study the mechanisms of drug addiction and withdrawal.

properties

IUPAC Name

(3,4-dichlorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO.ClH/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWAMYCXWLQTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496656
Record name (3,4-Dichlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride

CAS RN

64638-17-1
Record name (3,4-Dichlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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